(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and industrial research. This compound features a unique structure that combines a phenyl ring substituted with an isopropoxy group, a piperidine ring, and a pyridine ring connected via a thioether linkage. Its multifaceted structure allows it to participate in diverse chemical reactions and interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.
Thioether Linkage Formation: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a halomethyl piperidine derivative.
Final Coupling Step: The isopropoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with an isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing the mechanisms of enzyme action and receptor binding.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with a variety of biological targets, making it a candidate for the development of new therapeutic agents, particularly in the fields of neurology and oncology.
Industry
In industrial research, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism by which (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone exerts its effects is likely multifaceted, involving interactions with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyridine ring may bind to enzyme active sites. The thioether linkage and isopropoxyphenyl group can further modulate these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone: Similar structure but with a methoxy group instead of an isopropoxy group.
(4-Isopropoxyphenyl)(4-((pyridin-3-ylthio)methyl)piperidin-1-yl)methanone: Similar structure but with the pyridine ring substituted at the 3-position.
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropoxy group provides steric hindrance and electronic effects that can influence the compound’s interactions with biological targets, while the thioether linkage offers a site for further chemical modification.
Biological Activity
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, with the CAS number 1421483-39-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H26N2O2S with a molecular weight of 370.5 g/mol. The structure includes an isopropoxyphenyl group and a piperidine moiety linked through a thioether connection to a pyridine ring, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyridine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring enhances this activity.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented, where certain thiazole-integrated derivatives demonstrated effective protection against seizures in animal models . The structure-activity relationship (SAR) suggests that modifications in the phenyl or piperidine groups can significantly influence anticonvulsant efficacy.
The biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific neurotransmitter systems or ion channels involved in seizure activity and microbial resistance.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features contribute to enhanced bioactivity.
Study 2: Anticonvulsant Testing
A study involving animal models assessed the anticonvulsant effects of structurally related compounds. The findings revealed that certain modifications in the side chains significantly increased the protective effects against induced seizures. This suggests that this compound could be further explored for its therapeutic potential in epilepsy treatment.
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | MIC (mg/mL) | Efficacy |
---|---|---|---|
Antimicrobial | Piperidine Derivatives | 0.0039 - 0.025 | High |
Anticonvulsant | Thiazole Derivatives | N/A | Moderate |
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(2)25-19-8-6-18(7-9-19)21(24)23-13-10-17(11-14-23)15-26-20-5-3-4-12-22-20/h3-9,12,16-17H,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMKCGDXLVFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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